molecular formula C20H16N4O4S2 B2802850 N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 325831-85-4

N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

Cat. No.: B2802850
CAS No.: 325831-85-4
M. Wt: 440.49
InChI Key: LXXCHUVPDPYLBJ-UHFFFAOYSA-N
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Description

The compound “N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and structural motifs, including a 1,4-benzodioxin ring, a quinoxaline ring, a thiophene ring, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The 1,4-benzodioxin ring system is a bicyclic structure that contains an oxygen atom in each ring . The quinoxaline is a type of heterocyclic compound that contains two nitrogen atoms . The thiophene ring is a five-membered ring with one sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a relatively high molecular weight, potential for hydrogen bonding due to the presence of nitrogen and oxygen atoms, and potential aromaticity due to the ring systems .

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Antibacterial and Lipoxygenase Inhibition : Research has shown the synthesis of new sulfonamides bearing the 1,4-benzodioxin ring, demonstrating notable antibacterial potential against various Gram-positive and Gram-negative bacterial strains, and inhibiting Lipoxygenase, suggesting potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).

  • α-Glucosidase and Acetylcholinesterase Inhibition : A study investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, finding substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE), indicating their potential in managing diabetes and Alzheimer's disease (Abbasi et al., 2019).

Anticancer Activity

  • VEGFR Inhibition and Chemoresistance Overcoming : Compounds with modifications on the quinoxaline and amide domains of OSI-930 scaffold showed inhibition of VEGFR1 and VEGFR2, and improved anticancer activity by overcoming chemoresistance through inhibition of angiogenesis and P-glycoprotein efflux pump activity. This highlights their potential as multi-drug resistance-reversal agents (Mudududdla et al., 2015).

  • Pro-apoptotic Effects : New sulfonamide derivatives have been synthesized and shown to activate p38/ERK phosphorylation in cancer cells, inducing apoptosis. This suggests their potential as anticancer agents by affecting key signaling pathways (Cumaoğlu et al., 2015).

Drug Development and Synthesis

  • Novel Synthesis Approaches : Studies have explored the synthesis of novel quinoxaline sulfonamides, offering efficient methodologies under catalyst-free conditions, and displaying promising antibacterial activities. This underscores the importance of structural modifications in enhancing biological activities and potential drug development (Alavi et al., 2017).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the presence of a sulfonamide group, one possible area of interest could be the development of new antibacterial agents .

Properties

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c25-30(26,18-6-3-11-29-18)24-20-19(22-14-4-1-2-5-15(14)23-20)21-13-7-8-16-17(12-13)28-10-9-27-16/h1-8,11-12H,9-10H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXCHUVPDPYLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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